Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings, along with a bromine atom and a carboxylate group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its unique structural features and biological activities. The compound is classified under the broader category of pyrrolopyridines, which are known for their diverse pharmacological properties .
The synthesis of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Common reagents for this process include bromine or N-bromosuccinimide (NBS), often in solvents such as acetonitrile or dichloromethane. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield. Automated systems can maintain precise control over reaction conditions, thereby improving product consistency.
The esterification process can also be performed using methanol in the presence of a catalyst such as anhydrous calcium chloride combined with nano-aluminum oxide. This method typically involves heating the reactants at moderate temperatures (around 50-60°C) for a specified duration to facilitate the reaction, followed by cooling and purification steps to isolate the final product .
The molecular formula of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is with a molecular weight of approximately 255.07 g/mol. The compound features a bromine atom at the 5-position of the pyrrole ring and an ester functional group derived from the carboxylic acid at the 2-position of the pyridine ring.
Key structural data includes:
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is primarily related to its role as an inhibitor of specific enzymes or receptors involved in various biological pathways. Research indicates that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis and cancer progression. By modulating FGFR signaling, these compounds may help in developing targeted therapies for cancer treatment .
While specific boiling point data is not available, general properties include:
Key chemical properties include:
Hazard statements associated with this compound include caution against ingestion and skin contact due to potential irritative effects .
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several significant applications:
Pyrrolo[2,3-b]pyridine, commonly termed 7-azaindole, features a bicyclic aromatic system with fused pyrrole and pyridine rings. This scaffold exhibits tautomeric equilibrium, allowing proton migration between the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7). Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exemplifies a strategically functionalized derivative, bearing a bromine atom at the C5 position and a methyl ester at C2. Its molecular formula (C₉H₇BrN₂O₂) and weight (255.07 g/mol) are well-documented [1] [3] [6]. The SMILES string (COC(=O)c1cc2cc(Br)cnc2[nH]1) and InChIKey (PMCRRTVKYSKHJI-UHFFFAOYSA-N) provide unambiguous representation of its atomic connectivity and stereochemistry [1]. Commercial sources typically offer this compound with ≥97% purity, though analytical data remains limited for early-discovery research [1] [3].
Table 1: Structural and Identifier Data for Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Property | Value |
---|---|
CAS Number | 1234616-83-1 |
Molecular Formula | C₉H₇BrN₂O₂ |
Molecular Weight | 255.07 g/mol |
SMILES | COC(=O)c1cc2cc(Br)cnc2[nH]1 |
InChIKey | PMCRRTVKYSKHJI-UHFFFAOYSA-N |
Purity (Typical) | ≥97% |
MDL Number | MFCD17214374 |
Synonyms | Methyl 5-bromo-7-azaindole-2-carboxylate |
Bromination at the C5 position of the pyrrolo[2,3-b]pyridine scaffold confers distinct electronic and reactivity profiles. As a heavy atom (atomic number 35), bromine enhances spin-orbit coupling, which can influence photophysical behavior—a phenomenon observed in phosphorescent platinum complexes where bromine substitution modulated non-radiative decay rates [4]. More significantly in medicinal chemistry, the C5-bromo group serves as a versatile synthetic handle for cross-coupling reactions. The electron-withdrawing nature of bromine slightly reduces the electron density of the fused ring system, potentially enhancing stability and influencing intermolecular interactions. Its position ortho to the pyridinic nitrogen creates a sterically accessible site for metal-catalyzed transformations, exemplified by its use in Suzuki couplings to generate biaryl derivatives targeting kinases like GSK-3β and BRAFV600E [2] [5]. The C5-bromo substituent’s role extends beyond mere functionalization; it dictates regioselectivity in subsequent reactions and influences the molecule’s binding conformation in biological targets.
Table 2: Influence of Bromine Position in Heterocyclic Systems
Position | Electronic Effect | Key Reactivity | Application Example |
---|---|---|---|
C5 (Pyridine Ring) | Moderate σ-withdrawing/π-donating | Suzuki coupling, Buchwald-Hartwig | BRAFV600E inhibitors [2] |
C4 (Pyridine Ring) | Strong σ/π-withdrawing | Nucleophilic substitution | Limited in 7-azaindoles |
C6 (Pyridine Ring) | Similar to C5 but sterically hindered | Slower coupling kinetics | Less common in derivatization |
C3 (Pyrrole Ring) | Alters N1-H acidity | Electrophilic substitution inhibited | Rare for bromine functionalization |
The methyl ester at the C2 position provides critical synthetic versatility and influences molecular recognition. As a carboxylic acid bioisostere, it offers a hydrolyzable moiety that enhances cell permeability compared to its ionized carboxylate counterpart—a crucial property for blood-brain barrier penetration in CNS-targeted agents like GSK-3β inhibitors [5]. The ester carbonyl serves as a hydrogen bond acceptor, potentially forming key interactions with hinge region residues (e.g., VAL135, ASP133) in kinase binding sites, as evidenced by molecular docking studies [5]. Synthetic utility derives from its convertibility to primary amides (via aminolysis) or carboxylic acids (via hydrolysis), enabling scaffold diversification. For instance, hydrolysis yields 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid—a direct precursor to amide-coupled derivatives explored in kinase inhibitor programs [3] [5]. The methyl ester’s steric profile balances reactivity and stability; it withstands purification on silica gel yet cleanly participates in transformations without protecting group strategies, streamlining routes to complex analogs.
Table 3: Functional Group Transformation Landscape of C2-Substituents
C2 Group | Key Properties | Common Transformations | Target Pharmacophores |
---|---|---|---|
Methyl Ester | Moderate polarity, H-bond acceptor | Hydrolysis, aminolysis, reduction | Intermediate for amide synthesis |
Carboxylic Acid | High polarity, H-bond donor/acceptor | Amide coupling, esterification | Direct kinase hinge binding [5] |
Primary Amide | High polarity, H-bond donor/acceptor | Limited further modification | Kinase inhibitors (e.g., GSK-3β) |
Aldehyde | Moderate polarity, electrophilic | Reductive amination, Wittig reaction | Schiff base formation |
Hydroxymethyl | Low polarity, H-bond donor | Etherification, oxidation | Solubility-modifying group |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: